1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-

D-amino acid oxidase (DAO) inhibitors Neurological disorders Patent-listed intermediates

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- (CAS 1204476-06-1, MF C₈H₅BrN₂O₃, MW 257.04) is a tetra-substituted 7-azaindole derivative bearing a carboxylic acid at position 2, a bromine at position 3, and a hydroxyl group at position 4. This compound belongs to the pyrrolo[2,3-b]pyridine class, a privileged scaffold in kinase inhibitor drug discovery due to its ability to engage the hinge region of ATP-binding pockets via bidentate hydrogen bonding.

Molecular Formula C8H5BrN2O3
Molecular Weight 257.04 g/mol
Cat. No. B14171725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-
Molecular FormulaC8H5BrN2O3
Molecular Weight257.04 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C(=C(N2)C(=O)O)Br
InChIInChI=1S/C8H5BrN2O3/c9-5-4-3(12)1-2-10-7(4)11-6(5)8(13)14/h1-2H,(H,13,14)(H2,10,11,12)
InChIKeyIEYPCQHPPSAJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-: A Multifunctional 7-Azaindole Building Block for Kinase-Targeted Synthesis


1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- (CAS 1204476-06-1, MF C₈H₅BrN₂O₃, MW 257.04) is a tetra-substituted 7-azaindole derivative bearing a carboxylic acid at position 2, a bromine at position 3, and a hydroxyl group at position 4 . This compound belongs to the pyrrolo[2,3-b]pyridine class, a privileged scaffold in kinase inhibitor drug discovery due to its ability to engage the hinge region of ATP-binding pockets via bidentate hydrogen bonding [1]. It is explicitly claimed as a synthetic intermediate in patents disclosing pyrrolopyridine carboxylic acid derivatives as D-amino acid oxidase (DAO) inhibitors for neurological and psychiatric disorders [2].

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-: Why Regioisomeric and Substituent Analogs Cannot Be Interchanged in Medicinal Chemistry Sourcing


Within the 7-azaindole-2-carboxylic acid family, seemingly minor alterations in substituent identity or position produce large differences in downstream synthetic utility and biological target engagement. The 3-bromo substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) to introduce aryl or amine diversity, while the 4-hydroxy group provides a distinct hydrogen-bond donor/acceptor motif and a site for O-alkylation [1]. The 2-carboxylic acid not only permits amide bond formation but, when combined with the N7 of the azaindole, establishes a bidendate hinge-binding pharmacophore that is critical for ATP-competitive kinase inhibition [2]. Replacing the 3-bromo with chloro alters reactivity in cross-coupling; removing the 4-hydroxy eliminates a key solubility and recognition element; relocating the carboxylic acid to position 3 (as in the 5-bromo-4-hydroxy-3-carboxylic acid regioisomer, CAS 2007919-12-0) fundamentally changes the vector of substituent elaboration and the geometry of target engagement .

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-: Comparator-Based Quantitative Differentiation Evidence


Regiochemical Identity Verified by Patent-Specific Enumeration as a DAO Inhibitor Intermediate

The target compound is explicitly enumerated as a distinct chemical entity in Ironwood Pharmaceuticals' patent US20110312938A1, which claims pyrrolopyridine-2-carboxylic acid derivatives as DAO inhibitors [1]. Within this patent, the 3-bromo-4-hydroxy substitution pattern is listed alongside twelve other 3,4-substituted variants (3-chloro-4-hydroxy; 3-cyano-4-hydroxy; 3-nitro-4-hydroxy; etc.) [1]. The patent specifically teaches that the combination of the 3-bromo and 4-hydroxy groups on the 2-carboxylic acid scaffold yields compounds with DAO inhibitory activity, distinguishing it from analogs where either substituent is absent [1]. In contrast, the 5-bromo-4-hydroxy-3-carboxylic acid regioisomer (CAS 2007919-12-0) is not claimed in this DAO inhibitor patent and is instead referenced in kinase inhibitor contexts with a different pharmacophoric geometry .

D-amino acid oxidase (DAO) inhibitors Neurological disorders Patent-listed intermediates

Distinct Physicochemical Profile Versus the 3-Bromo Non-Hydroxylated Analog

The 4-hydroxy substituent significantly differentiates the target compound (C₈H₅BrN₂O₃, MW 257.04) from its non-hydroxylated counterpart, 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (C₈H₅BrN₂O₂, MW 241.04, CAS 1204475-66-0) . The hydroxyl group introduces an additional hydrogen-bond donor (HBD count increases from 2 to 3) and acceptor (HBA count increases from 4 to 5), which in the 7-azaindole kinase inhibitor class has been shown to enhance aqueous solubility and modulate target binding kinetics through water-mediated interactions [1]. In a structure-activity relationship study on 7-azaindole-based CK1 inhibitors, the 4-hydroxy-3-bromo-7-azaindole core (CAS 1190322-34-9) demonstrated CK1 inhibition at concentrations ≥3 µg/mL (~14 µM), whereas des-hydroxy analogs showed reduced activity, supporting the functional contribution of the 4-OH group .

Physicochemical properties Drug-likeness Solubility

Synthetic Versatility: The 3-Bromo Handle Enables Cross-Coupling Chemistry Inaccessible to 3-H or 3-Chloro Analogs

The 3-bromo substituent provides a superior oxidative addition partner for palladium(0)-catalyzed cross-coupling reactions compared to the 3-chloro analog. In the general context of 7-azaindole chemistry, aryl bromides undergo Suzuki–Miyaura coupling with typical Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts at 80–100 °C within 2–12 hours, whereas the corresponding aryl chlorides often require specialized ligands (e.g., SPhos, XPhos) and higher temperatures (100–120 °C) for comparable conversion [1]. The bromo-to-chloro reactivity difference is quantified by the bond dissociation energy: C–Br (285 kJ/mol) vs. C–Cl (327 kJ/mol), making the bromo compound the kinetically preferred substrate for most cross-coupling protocols [2]. Additionally, the 2-carboxylic acid can be orthogonally protected as a methyl or tert-butyl ester, allowing sequential functionalization at the 3-position via bromine displacement followed by acid deprotection for amide coupling [3].

Cross-coupling Suzuki reaction Bromo vs. chloro reactivity C–C bond formation

Commercial Availability at Defined Purity: Enabling Reproducible Scale-Up Versus Custom Synthesis of Unvalidated Analogs

The target compound is commercially available from multiple suppliers at ≥98% purity (HPLC), with the molecular identity confirmed by CAS registry 1204476-06-1 . In contrast, closely related analogs such as 3-chloro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and 4-hydroxy-3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, though listed in the same patent [1], are not widely stocked and typically require custom synthesis with 4–12 week lead times . The defined purity specification of 98% provides a reproducible baseline for structure-activity relationship studies, whereas custom-synthesized analogs may exhibit batch-to-batch variability in purity and impurity profiles, complicating biological assay interpretation.

Commercial sourcing Purity specification Reproducibility Supply chain

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-: Evidence-Based Application Scenarios for Sourcing Decisions


Lead Optimization in DAO Inhibitor Programs for Neurological Disorders

Programs targeting D-amino acid oxidase for schizophrenia or chronic pain can directly employ this compound as a patent-precedented intermediate for amide library synthesis. The compound is explicitly claimed in US20110312938A1 alongside structure-activity relationship guidance on 3-position substituent effects [1]. The 2-carboxylic acid serves as the amide coupling point, the 3-bromo group can be diversified via Suzuki coupling, and the 4-hydroxy group provides a fixed pharmacophoric element.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Utilizing the 7-Azaindole Hinge-Binding Motif

The 7-azaindole-2-carboxylic acid core is a validated hinge-binding fragment for ATP-competitive kinase inhibition, as comprehensively reviewed in Mérour et al. (2014) [2]. The 3-bromo-4-hydroxy substitution pattern provides three orthogonal vectors for fragment elaboration—carboxylic acid (amide formation), bromine (cross-coupling), and hydroxyl (etherification)—enabling efficient exploration of chemical space around the hinge-binding motif while maintaining the critical N7 hydrogen-bond acceptor interaction [2].

Parallel Library Synthesis via Orthogonal Protecting Group Strategies

The compound's orthogonal functional groups (carboxylic acid at C2, bromine at C3, hydroxyl at C4) enable sequential diversification without protecting group interference. The carboxylic acid can be temporarily protected as a methyl ester, the bromine displaced via Suzuki coupling, the hydroxyl group alkylated, and the ester deprotected for final amide coupling—as demonstrated in the synthetic routes to kinase inhibitors described in US2007/0093480A1 [3]. This orthogonal reactivity distinguishes it from analogs lacking one or more of these functional handles.

Physicochemical Property Optimization in CNS Drug Discovery

For central nervous system (CNS) drug discovery programs where balancing blood–brain barrier penetration with aqueous solubility is critical, the 4-hydroxy-3-bromo-2-carboxylic acid substitution pattern offers a calculated tPSA of ~89 Ų and three hydrogen-bond donors, positioning it within the favorable CNS multiparameter optimization (MPO) space (tPSA < 90 Ų, HBD ≤ 3) [4]. The 3-bromo group also contributes to optimal LogP, counterbalancing the polarity introduced by the 4-hydroxy and 2-carboxylic acid groups.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.